REACTION_CXSMILES
|
[C:1]([C-:3]([C:6]#[N:7])[C:4]#[N:5])#[N:2].[K+].O.[CH2:10]([O:12]CC)[CH3:11].S(=O)(=O)(O)O>C(O)C>[NH2:2][C:1]([O:12][CH2:10][CH3:11])=[C:3]([C:6]#[N:7])[C:4]#[N:5] |f:0.1|
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Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(#N)[C-](C#N)C#N.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
solution
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred during 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was cooled to 5°
|
Type
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CUSTOM
|
Details
|
the reaction mixture temperature below 10°
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Type
|
CUSTOM
|
Details
|
The mixture was then placed in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
to be used in the next reaction
|
Type
|
CUSTOM
|
Details
|
was removed until the boiling temperature
|
Type
|
CUSTOM
|
Details
|
exceeded 50°
|
Type
|
TEMPERATURE
|
Details
|
when the mixture was heated to reflux
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Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at the reflux temperature for 15 hours
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
The white slurry was cooled to 10°
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Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(=C(C#N)C#N)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |